molecular formula C20H21N3O4 B11040611 3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione

3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B11040611
M. Wt: 367.4 g/mol
InChI Key: ZLODBVVJGKIDQX-UHFFFAOYSA-N
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Description

3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione: pyrrolidine-2,5-dione , belongs to the pyrrolidine family—a versatile scaffold widely explored by medicinal chemists. Here’s why it’s intriguing:

    Pharmacophore Space: The pyrrolidine ring’s sp³ hybridization allows efficient exploration of pharmacophore space.

    Stereochemistry: The ring contributes to molecular stereochemistry.

    Non-Planarity: The non-planar nature (pseudorotation) enhances three-dimensional coverage.

Preparation Methods

Synthesis Routes::

    Ring Construction: Pyrrolidine-2,5-dione can be synthesized by constructing the pyrrolidine ring from cyclic or acyclic precursors. Reaction conditions vary based on the specific synthetic strategy.

    Functionalization: Preformed pyrrolidine rings (e.g., proline derivatives) can be functionalized.

Chemical Reactions Analysis

Reactions::

    Oxidation: Pyrrolidine-2,5-dione may undergo oxidation reactions.

    Reduction: Reduction processes are possible.

    Substitution: Substitution reactions can modify the compound.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents (e.g., KMnO₄, PCC).

    Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major Products::

    Oxidation: Oxidized derivatives.

    Reduction: Reduced forms.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in drug design.

    Biology: Investigated for biological activity (e.g., enzyme inhibition).

    Medicine: Potential therapeutic applications.

    Industry: May serve as a precursor in chemical synthesis.

Mechanism of Action

    Targets: Interacts with specific proteins/enzymes.

    Pathways: Modulates cellular pathways (e.g., signal transduction).

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features.

    Similar Compounds: Explore related pyrrolidine derivatives.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H21N3O4/c1-14-5-2-3-6-15(14)23-18(24)13-16(19(23)25)21-8-10-22(11-9-21)20(26)17-7-4-12-27-17/h2-7,12,16H,8-11,13H2,1H3

InChI Key

ZLODBVVJGKIDQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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